

solubility of 3-Bromo-7-nitroquinoline in various solvents

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Compound of Interest

Compound Name: 3-Bromo-7-nitroquinoline

Cat. No.: B1376527

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An In-depth Technical Guide on the Solubility of **3-Bromo-7-nitroquinoline**

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a cornerstone of chemical and pharmaceutical development. It dictates the feasibility of reaction conditions, purification strategies, formulation development, and ultimately, the bioavailability of a potential therapeutic agent. This guide focuses on **3-Bromo-7-nitroquinoline** (CAS No. 1354221-07-0), a heterocyclic compound of interest in medicinal chemistry and organic synthesis.^{[1][2]}

A thorough review of the current scientific literature reveals a notable absence of specific, quantitative solubility data for this particular molecule. This document serves to bridge that gap by providing a comprehensive, predictive analysis based on its physicochemical properties and the known behavior of structurally related analogues. Furthermore, we present detailed, field-proven experimental protocols for researchers to accurately determine the solubility of **3-Bromo-7-nitroquinoline** and similar challenging compounds. This guide is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle and characterize this compound.

Chapter 1: Introduction to 3-Bromo-7-nitroquinoline Chemical Identity and Structure

3-Bromo-7-nitroquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds known for their wide range of biological activities.[3][4] The core structure consists of a benzene ring fused to a pyridine ring. In this specific derivative, the quinoline scaffold is functionalized with a bromine atom at the 3-position and a nitro group at the 7-position.

- Chemical Name: **3-Bromo-7-nitroquinoline**
- CAS Number: 1354221-07-0[5][6]
- Molecular Formula: C₉H₅BrN₂O₂[1]
- Molecular Weight: 253.05 g/mol [1]

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- Structure:

Significance in Research and Development

Quinoline derivatives are pivotal in medicinal chemistry, forming the structural basis for numerous pharmaceuticals, including antimalarial, anticancer, and anti-inflammatory agents.[3][7][8] The specific substitution pattern of **3-Bromo-7-nitroquinoline** makes it a valuable intermediate in organic synthesis.[2][9] The bromo-substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the nitro-group can be reduced to an amine, opening pathways to a diverse array of further functionalized molecules.

The Critical Role of Solubility

Solubility is a critical physicochemical parameter that profoundly impacts a compound's journey from laboratory synthesis to clinical application. For poorly soluble compounds, often referred to as "brick dust," significant challenges arise.[10] These include:

- Synthesis & Purification: Limited choice of reaction solvents and difficulties in crystallization.

- Biological Assays: Risk of compound precipitation in aqueous assay buffers, leading to inaccurate potency measurements.
- Formulation: Challenges in developing oral or parenteral dosage forms that can deliver a therapeutic concentration.
- Bioavailability: Poor aqueous solubility is a primary cause of low and variable absorption in the gastrointestinal tract, a major hurdle for oral drug candidates.[\[7\]](#)[\[10\]](#)

Understanding and quantifying the solubility of **3-Bromo-7-nitroquinoline** is therefore not an academic exercise, but a prerequisite for its efficient utilization and development.

Chapter 2: Physicochemical Analysis and Predicted Solubility Profile

Molecular Structure and Its Implications for Solubility

The solubility of **3-Bromo-7-nitroquinoline** is governed by the interplay of its constituent parts:

- Quinoline Core: The fused aromatic ring system is inherently lipophilic (fat-soluble) and contributes to poor aqueous solubility. The nitrogen atom in the pyridine ring, however, is a weak base (pKa of quinoline's conjugate acid is ~4.85) and can be protonated in acidic conditions, which can enhance solubility.[\[3\]](#)[\[7\]](#)
- Bromo Substituent: The bromine atom at the 3-position increases the molecular weight and the overall lipophilicity of the molecule, further decreasing its affinity for aqueous solvents.
- Nitro Group: The nitro group at the 7-position is a strong electron-withdrawing and polar functional group. While it introduces polarity, its contribution is often insufficient to overcome the hydrophobicity of a large aromatic scaffold. It can participate in dipole-dipole interactions with polar solvents.

Based on this analysis, and drawing parallels with the structurally similar 3-Bromo-8-nitroquinoline which is practically insoluble in water but highly soluble in DMSO[\[11\]](#), we can predict a similar profile for **3-Bromo-7-nitroquinoline**.

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted qualitative solubility of **3-Bromo-7-nitroquinoline** at ambient temperature. This serves as a practical starting point for solvent selection in synthesis, purification, and analytical method development.

Solvent Class	Solvent Name	Predicted Solubility	Rationale
Aqueous	Water, Phosphate-Buffered Saline (PBS)	Very Low / Insoluble	Dominated by the large, lipophilic aromatic system. [11]
Polar Protic	Methanol, Ethanol	Low to Moderate	Capable of hydrogen bonding, but the overall lipophilicity of the solute limits high solubility.
Polar Aprotic	Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)	High	Strong dipole-dipole interactions between the solvent and the polar nitro group and quinoline nitrogen effectively solvate the molecule. [11]
Acetone, Acetonitrile	Moderate	Good balance of polarity to interact with the nitro group without the strong H-bonding network of protic solvents. [11]	
Chlorinated	Dichloromethane (DCM), Chloroform	Moderate to High	Effective at solvating large organic molecules with moderate polarity. [11]
Non-Polar	Hexanes, Heptane	Very Low / Insoluble	Lack of polarity makes these solvents poor choices for solvating the polar nitro group.
Aromatic	Toluene	Low	While "like dissolves like" applies to the aromatic core, the solvent's non-polar

nature is a poor match
for the nitro group.

Chapter 3: Experimental Determination of Solubility

To move beyond prediction, rigorous experimental measurement is essential. The choice of method depends on the stage of research, available material, and required accuracy.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

- Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature when the solution is in equilibrium with an excess of the solid compound. The shake-flask method is the gold standard for its determination.[12][13]
- Kinetic Solubility: This measures the concentration of a compound when it begins to precipitate from a solution as it is being added (typically from a concentrated DMSO stock) to an aqueous buffer. It is a high-throughput method used in early drug discovery but can often overestimate the true solubility due to the formation of supersaturated solutions.[10]

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol is the most reliable method for determining the thermodynamic solubility of poorly soluble compounds.[12][14]

Objective: To determine the saturation concentration of **3-Bromo-7-nitroquinoline** in a chosen solvent at a specific temperature.

Materials:

- **3-Bromo-7-nitroquinoline** (solid, high purity)
- Selected solvent(s) of interest
- Glass vials with screw caps

- Orbital shaker or rotator in a temperature-controlled incubator
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)
- Analytical balance
- HPLC or UV-Vis spectrophotometer for quantification

Step-by-Step Methodology:

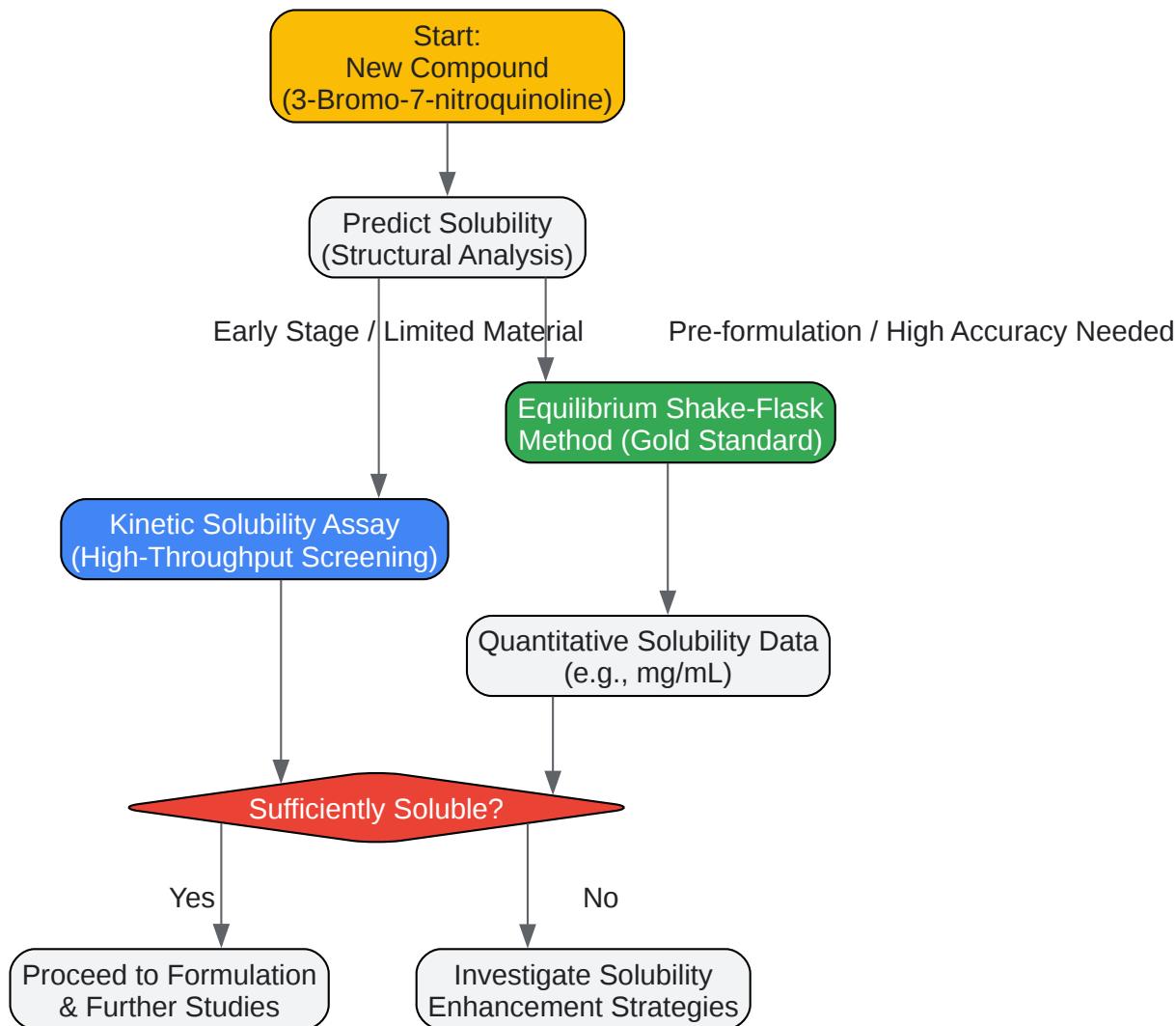
- Preparation: Add an excess amount of solid **3-Bromo-7-nitroquinoline** to a pre-weighed glass vial. The key is to ensure that undissolved solid remains visible throughout the experiment.
 - Causality: Using an excess of solid ensures that the solution becomes saturated and reaches a state of equilibrium between the dissolved and solid phases.
- Solvent Addition: Add a precise volume of the chosen solvent to the vial.
- Equilibration: Seal the vial tightly and place it on a shaker in an incubator set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient period to reach equilibrium. For poorly soluble compounds, 24 to 72 hours is recommended.
 - Causality: Continuous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process. A long incubation time is crucial to ensure the system reaches a true thermodynamic equilibrium, as dissolution can be slow.
- Sample Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw a sample of the supernatant using a syringe.
- Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
 - Self-Validation: The first few drops from the filter should be discarded to prevent errors from potential drug adsorption onto the filter membrane.
- Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's

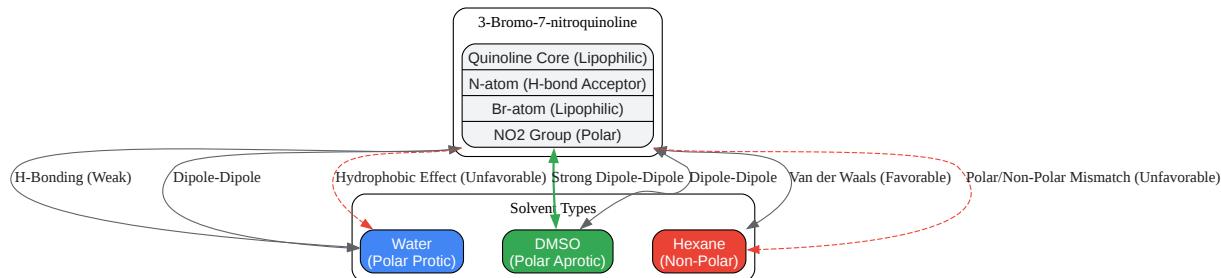
calibration curve.

- Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of **3-Bromo-7-nitroquinoline**. The solubility is reported in units such as mg/mL or μ g/mL.

Workflow for Solubility Assessment

The following diagram outlines a logical workflow for assessing the solubility of a novel compound like **3-Bromo-7-nitroquinoline**.



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